molecular formula C11H15Cl2O3P B3053971 Diethyl 2,4-dichlorobenzylphosphonate CAS No. 57277-24-4

Diethyl 2,4-dichlorobenzylphosphonate

Cat. No. B3053971
CAS RN: 57277-24-4
M. Wt: 297.11 g/mol
InChI Key: LHPCNVJHBAMUPX-UHFFFAOYSA-N
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Description

Diethyl 2,4-dichlorobenzylphosphonate is a chemical compound with the molecular formula C11H15Cl2O3P . It has a molecular weight of 297.11 .


Synthesis Analysis

The synthesis of diethyl benzylphosphonate derivatives, including Diethyl 2,4-dichlorobenzylphosphonate, has been studied . The organophosphonates were obtained based on a developed palladium-catalyzed α, β-homodiarylation of vinyl esters protocol . A new synthetic pathway toward 1,2-bis (4- ( (diethoxyphosphoryl)methyl)phenyl)ethyl acetate was proposed which significantly improves the overall yield of the final product (from 1% to 38%) .


Molecular Structure Analysis

The molecular structure of Diethyl 2,4-dichlorobenzylphosphonate is represented by the formula C11H15Cl2O3P . Unfortunately, detailed structural analysis such as bond lengths and angles are not available in the search results.


Chemical Reactions Analysis

While specific chemical reactions involving Diethyl 2,4-dichlorobenzylphosphonate are not available in the search results, phosphonate compounds are known to participate in various reactions. For instance, they can be involved in the synthesis of stilbenes via oxidation and Horner-Emmons reactions .


Physical And Chemical Properties Analysis

Diethyl 2,4-dichlorobenzylphosphonate is a liquid at room temperature . More specific physical and chemical properties such as melting point, boiling point, and density are not available in the search results.

Scientific Research Applications

Corrosion Inhibition

Diethyl 2,4-dichlorobenzylphosphonate and related compounds have been studied for their effectiveness in inhibiting corrosion, particularly in industrial settings. For instance, diethyl (((4-chlorophenyl)amino)(phenyl)methyl)phosphonate, a similar compound, was found to be an efficient inhibitor for mild steel corrosion in hydrochloric acid, which is used in industrial pickling processes. This compound acted as a mixed-type inhibitor, with a significant inhibition efficiency observed at specific concentrations (Gupta et al., 2017).

Synthesis of Organic Compounds

These phosphonates are utilized in the synthesis of various organic compounds. For example, diethyl (dichloromethyl)phosphonate has been used in the synthesis of alkynes like (4-Methoxyphenyl)Ethyne, indicating its role in the formation of complex organic molecules (Marinetti & Savignac, 2003).

Anticorrosive and Structural Properties

Another study focused on the synthesis and analysis of diethyl (phenylamino) methyl) phosphonate derivatives, examining their structural and anticorrosion properties. These compounds, including variations like Diethyl(phenyl(phenylamino)methyl)phosphonate, showed promising results as corrosion inhibitors and were investigated using methods like Atomic Force Microscopy and Molecular Dynamics Simulation (Moumeni et al., 2020).

Pharmaceutical Research

In the field of pharmaceutical research, derivatives of diethyl 2,4-dichlorobenzylphosphonate have been explored for potential therapeutic applications. For example, diethyl(alkyl/aryl/heteroarylamino)(4‐(pyridin‐2‐yl)phenyl)methylphosphonates were synthesized and evaluated for their anti-breast cancer activities and antioxidant properties. Computational docking analysis supported their potential as therapeutic agents (Prasad et al., 2013).

Antimicrobial Drug Synthesis

These compounds are also being studied for their potential as antimicrobial drugs. A series of alkylphosphonate derivatives were synthesized and evaluated for their activity against different bacterial and fungal strains, showing significant anti-bacterial and anti-fungal activity, as evidenced by in silico molecular docking studies (Shaik et al., 2021).

Safety And Hazards

While specific safety data for Diethyl 2,4-dichlorobenzylphosphonate is not available, similar compounds like Diethyl benzylphosphonate are known to cause skin irritation, serious eye irritation, and may cause respiratory irritation .

Future Directions

Diethyl benzylphosphonate derivatives, including Diethyl 2,4-dichlorobenzylphosphonate, have been studied for their potential as antimicrobial agents . These compounds show high selectivity and activity against certain bacterial strains and may be considered as new substitutes for commonly used antibiotics in the future .

properties

IUPAC Name

2,4-dichloro-1-(diethoxyphosphorylmethyl)benzene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15Cl2O3P/c1-3-15-17(14,16-4-2)8-9-5-6-10(12)7-11(9)13/h5-7H,3-4,8H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LHPCNVJHBAMUPX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOP(=O)(CC1=C(C=C(C=C1)Cl)Cl)OCC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15Cl2O3P
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30540343
Record name Diethyl [(2,4-dichlorophenyl)methyl]phosphonate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30540343
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

297.11 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Diethyl 2,4-dichlorobenzylphosphonate

CAS RN

57277-24-4
Record name Diethyl [(2,4-dichlorophenyl)methyl]phosphonate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30540343
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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